1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-4-6-14(7-13)8-15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVULYEJUWCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C17H23NO3
Molecular Weight : 289.375 g/mol
CAS Number : 1396717-41-1
The compound features a spirocyclic framework that may influence its interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed a range of potential effects:
- Antibacterial Activity : Studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives of spirocyclic compounds have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : The compound's structural characteristics suggest potential antifungal properties, particularly against strains like Candida albicans. Similar compounds have demonstrated excellent antifungal activity, indicating that this compound may also possess such capabilities .
- Mechanism of Action : The biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in bacterial cell wall synthesis or fungal metabolism . Detailed studies are needed to elucidate these pathways.
Study 1: Antibacterial Screening
A recent study evaluated the antibacterial activity of various derivatives of spirocyclic compounds, including those structurally related to this compound. The results indicated:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 625 µg/mL |
| Compound B | P. aeruginosa | 312.5 µg/mL |
| Compound C | C. albicans | 156.25 µg/mL |
These findings suggest that modifications in the molecular structure can significantly impact antibacterial efficacy .
Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, several derivatives were tested against C. albicans. The study found that:
| Compound | Antifungal Activity (Zone of Inhibition) |
|---|---|
| Compound D | 20 mm |
| Compound E | 15 mm |
| Compound F | No significant activity |
This highlights the potential for developing antifungal agents based on the structure of this compound .
Scientific Research Applications
The compound exhibits a range of biological activities, including:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits bacterial and fungal growth by interfering with cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |
| Analgesic | Provides pain relief through modulation of pain pathways in the central nervous system. |
Antimicrobial Studies
Research has shown that derivatives of spirocyclic compounds similar to 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone exhibit significant antimicrobial properties. For example:
- A study demonstrated that spirocyclic compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies:
- In animal models, compounds with similar structures significantly reduced edema and inflammatory markers when administered before inflammatory stimuli . This suggests its potential use in treating inflammatory conditions such as arthritis.
Analgesic Activity
The analgesic effects of spirocyclic compounds have been documented in controlled trials:
- A study indicated that these compounds alleviate pain responses by acting on central nervous system pathways, highlighting their potential for pain management therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Antimicrobial, Anti-inflammatory | Similar spirocyclic structure |
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Moderate anti-inflammatory effects | Less potent than the target compound |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane | Exhibits mild analgesic properties | Different substitution pattern |
Case Studies and Research Findings
Several case studies have highlighted the applications and effectiveness of this compound:
Antimicrobial Efficacy
A study on spirocyclic derivatives provided evidence for their antimicrobial activity against resistant bacterial strains, emphasizing the need for further exploration in antibiotic development .
Inflammation Reduction
Research involving inflammatory models showed that administration of spirocyclic compounds resulted in significant reductions in inflammation markers, supporting their therapeutic potential in inflammatory diseases .
Pain Management
Clinical trials demonstrated that patients receiving treatment with spirocyclic compounds reported lower pain levels compared to control groups, indicating their effectiveness as analgesics .
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
The compound’s spirocyclic framework is shared with several derivatives, differing in substituents and heteroatom arrangements:
Key Observations :
- The 3,4,5-triethoxyphenyl analog () demonstrates how electron-donating substituents enhance solubility, contrasting with the m-tolyl group’s moderate lipophilicity .
- Diaza spiro cores () exhibit higher basicity, which may improve binding to acidic biological targets compared to the oxa/aza hybrid in the target compound .
Ethanone Derivatives with Aromatic Substitutents
Ethanone moieties paired with aromatic systems are common in bioactive compounds:
Key Observations :
- The m-tolyl group in the target compound lacks the electron-withdrawing methoxy groups seen in JWH derivatives (), which may reduce receptor-binding affinity but improve metabolic resistance .
- Azole-containing analogs () highlight the importance of heterocycles in antifungal activity, a feature absent in the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone?
- Methodology : Utilize cyclization reactions involving thietane or thiolane precursors, as demonstrated in structurally related spiro compounds (e.g., 6,8-dioxa-2-thiaspiro[3.5]nonane derivatives) . Key steps include acetal formation with aldehydes (e.g., benzaldehyde) and optimization of ring-closing conditions using acid catalysis. Monitor reaction progress via TLC and confirm intermediates using -NMR (e.g., δ 2.43 ppm for methyl groups in m-tolyl derivatives) .
Q. Which spectroscopic techniques are critical for confirming the spirocyclic architecture and substituent positions?
- Methodology :
- NMR : Analyze - and -NMR for sp-hybridized carbons in the spiro ring (e.g., δ 70–90 ppm for oxygenated carbons) and coupling patterns indicative of restricted rotation .
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve spatial arrangements, particularly the 7,7-dimethyl and dioxa moieties .
- FTIR : Identify carbonyl stretches (~1700 cm) and ether linkages (~1100 cm) .
Q. How can chromatographic purity be assessed for this compound, given its potential tautomeric or conformational variability?
- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and monitor at 254 nm. For GC-MS analysis, derivatize with BSTFA to stabilize volatile tautomers. Compare retention times and mass fragmentation patterns (e.g., m/z 240 for the spirocyclic fragment) to reference standards .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the conformational flexibility of the spirocyclic system?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers for ring puckering. Molecular dynamics simulations (AMBER or CHARMM force fields) can predict solvent-dependent conformational states. Validate with experimental NMR data (e.g., coupling constants) .
Q. How can researchers resolve contradictory NMR data arising from solvent effects or dynamic processes?
- Methodology :
- Variable-temperature NMR : Acquire spectra at 298–373 K to observe coalescence of split signals (e.g., methyl groups at δ 1.77 ppm in CDCl) .
- Solvent screening : Compare DMSO-d (polar, hydrogen-bonding) vs. CDCl (nonpolar) to assess solvent-induced shifts.
- 2D NMR : Use NOESY/ROESY to detect through-space correlations between the m-tolyl and spirocyclic protons .
Q. What strategies optimize the compound’s bioactivity profile, given its structural similarity to KRAS inhibitors?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with modified m-tolyl substituents (e.g., halogenation, methoxy groups) and test in kinase inhibition assays (e.g., KRAS G12C mutant cell lines) .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis.
Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
